molecular formula C19H22Br2N2O2 B377339 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B377339
M. Wt: 470.2g/mol
InChI Key: CYLJMNPOJQPAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound is characterized by its unique structure, which includes bromine atoms and a diethylamino group, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . Subsequent bromination and functional group modifications lead to the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with similar biological activities.

    Bromoindole: Contains bromine atoms, similar to the target compound.

    Diethylaminoindole: Contains a diethylamino group, similar to the target compound.

Uniqueness

8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is unique due to its combination of bromine atoms and a diethylamino group, which confer specific chemical and biological properties not found in simpler indole derivatives.

Properties

Molecular Formula

C19H22Br2N2O2

Molecular Weight

470.2g/mol

IUPAC Name

8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C19H22Br2N2O2/c1-3-22(4-2)10-5-7-11(8-6-10)23-18(24)14-12-9-13(15(14)19(23)25)17(21)16(12)20/h5-8,12-17H,3-4,9H2,1-2H3

InChI Key

CYLJMNPOJQPAMH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.